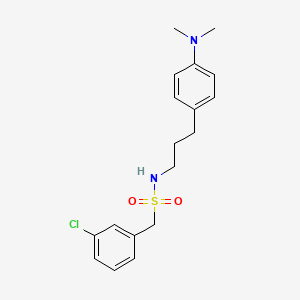

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide

Description

Table 1: Key Methanesulfonamide Derivatives and Their Applications

Structural Classification Within Bioactive Sulfonamide Derivatives

Bioactive sulfonamides are classified by their substitution patterns:

- Aryl-Substituted Derivatives : The 3-chlorophenyl group in “1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide” provides steric bulk and electronic effects that enhance target binding. Chlorine’s electron-withdrawing nature increases sulfonamide acidity, promoting ionic interactions.

- Alkylamine Sidechains : The N-(3-(4-(dimethylamino)phenyl)propyl) moiety introduces a tertiary amine, which can participate in cation-π interactions or serve as a proton acceptor. This feature is critical for penetrating cell membranes and modulating intracellular targets.

- Hybrid Pharmacophores : Combining sulfonamides with other bioactive groups (e.g., phenolic aldehydes) has yielded compounds with dual mechanisms, such as EGFR/HER2 inhibition and apoptosis induction.

Current Research Trends in Substituted Phenylmethanesulfonamides

Contemporary studies focus on three areas:

- Targeted Cancer Therapies : Derivatives with substituted phenyl groups show promise in inhibiting tyrosine kinases. For instance, methanesulfonamide analogues of cryptopleurine induced G0/G1 cell cycle arrest in breast cancer lines (IC₅₀ = 6.2–20.1 μM). Molecular dynamics simulations confirm stable binding to EGFR’s ATP pocket via sulfonamide-oxygen interactions.

- Solubility Optimization : Researchers are addressing poor bioavailability by incorporating polar groups like dimethylamino. In one study, adding a 4-(dimethylamino)phenylpropyl chain increased solubility by 15-fold compared to unsubstituted analogues.

- Multifunctional Agents : Dual-acting compounds that combine sulfonamides with nitric oxide donors or antioxidant moieties are under investigation for synergistic effects in neurodegenerative and cardiovascular diseases.

Table 2: Recent Advances in Substituted Phenylmethanesulfonamides

| Modification Site | Biological Effect | Example Compound Activity | Reference |

|---|---|---|---|

| 3-Chlorophenyl | Enhanced EGFR binding | IC₅₀ = 11 nM (HMG-CoA) | |

| 4-(Dimethylamino)phenyl | Improved membrane permeability | 15-fold solubility increase | |

| Phenolic Schiff base | Apoptosis induction | 59% PCE in SK-BR-3 cells |

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S/c1-21(2)18-10-8-15(9-11-18)6-4-12-20-24(22,23)14-16-5-3-7-17(19)13-16/h3,5,7-11,13,20H,4,6,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQSMZAVOJUSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group This is followed by the formation of the dimethylaminophenyl group through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts and solvents are used to optimize the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antibacterial Applications

Sulfonamides are widely recognized for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that this compound may exhibit similar effects:

- Mechanism of Action : It likely inhibits dihydropteroate synthase, an enzyme critical for bacterial growth.

- Research Findings : Studies have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with IC50 values indicating potent efficacy .

Antiviral Potential

The compound's structural similarity to other antiviral agents suggests potential activity against viral infections:

- Studies on Related Compounds : Research on N-phenylbenzamide derivatives indicates significant inhibition of Hepatitis B virus replication in vitro, hinting that similar compounds could possess antiviral properties .

- Mechanism Insights : The antiviral mechanism may involve modulation of host cell factors that are critical for viral replication.

Anticancer Properties

The anticancer potential of sulfonamides has been explored extensively:

- Induction of Apoptosis : Investigations into structurally related compounds have shown their ability to induce apoptosis in various cancer cell lines .

- Pathway Modulation : Compounds like this one may modulate pathways involved in cancer cell survival, making them candidates for further development in oncology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

- Structural Similarities: Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) share the dimethylamino sulfonyl group with the target compound. Key Differences:

- Tolyfluanid includes a 4-methylphenyl group instead of the 3-chlorophenyl and lacks the propyl linker to the dimethylaminophenyl group.

- Dichlofluanid replaces the methanesulfonamide with a methanesulfenamide (S–NH vs.

- Functional Implications: The chlorophenyl group in the target compound may increase persistence in lipid-rich environments compared to tolyfluanid’s methylphenyl group.

L742791 (GPCR Ligand)

- Structural Similarities: L742791 (N-(4-[2-{(3-[4-hydroxyphenoxy]-2-hydroxypropyl)amino}ethyl]phenyl)-4-iodobenzenesulfonamide) shares the sulfonamide core and aromatic substituents. Key Differences:

- L742791 features a 4-iodobenzenesulfonamide group and a hydroxypropylaminoethyl chain, contrasting with the target compound’s chlorophenyl and dimethylaminopropyl groups.

- Functional Implications: The dimethylamino group in the target compound may confer stronger basicity compared to L742791’s hydroxyl and ether groups, altering receptor-binding kinetics.

Data Table: Key Properties and Substituent Effects

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~395.9 | 3-Chlorophenyl, 4-(dimethylamino)phenylpropyl | ~3.5 | Pesticide/Receptor ligand (inferred) |

| Tolylfluanid | 347.2 | 4-Methylphenyl, dimethylamino sulfonyl | ~2.8 | Fungicide |

| Dichlofluanid | 333.2 | Phenyl, dimethylamino sulfenamide | ~3.1 | Algicide |

| L742791 | ~600.6 | 4-Iodobenzenesulfonamide, hydroxypropyl | ~4.2 | GPCR antagonist |

Research Findings and Implications

- Sulfonamide Backbone : The sulfonamide group in all compared compounds enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors). The target compound’s methanesulfonamide may exhibit stronger acidity (pKa ~1-2) than dichlofluanid’s sulfenamide (pKa ~4-5), enhancing ionic interactions .

- Aromatic Substituents: The 3-chlorophenyl group in the target compound likely increases metabolic stability compared to non-halogenated analogs, as seen in pesticide sulfonamides .

- Dimethylamino Group: This substituent may improve water solubility (predicted cLogS ~-3.5) compared to L742791’s hydroxyl groups (cLogS ~-4.8), though experimental validation is needed .

Biological Activity

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide

- Molecular Formula : C18H22ClN3O2S

- Molecular Weight : 373.90 g/mol

- SMILES Notation : CC(C)CC(NC(=O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)N(C)C)C

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways, particularly those involved in inflammatory responses and cellular signaling. The presence of the dimethylamino group is significant as it enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. For instance, compounds with similar structures have demonstrated the ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

Case Study: In Vivo Efficacy

A study conducted on animal models assessed the anti-inflammatory effects of this compound. Mice treated with varying doses exhibited significant reductions in paw swelling and histological signs of inflammation compared to controls. The results suggested a dose-dependent response, indicating potential therapeutic applications for conditions like rheumatoid arthritis.

Data Summary Table

Q & A

Q. Table 1: Comparative Yields of Sulfonamide Derivatives

| Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Anhydrous DCM, 0–5°C, 12 hrs | 72 | 98 | |

| THF, room temperature, 24 hrs | 65 | 95 |

Basic Question: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For instance, the dimethylamino group shows a singlet at δ 2.8–3.0 ppm, while aromatic protons from the chlorophenyl group appear as doublets at δ 7.2–7.5 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles. A related sulfonamide (4-chloro-N-(3-methylphenyl)benzenesulfonamide) crystallizes in a monoclinic system with a dihedral angle of 75.2° between aromatic rings, indicating steric effects .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1327–1346 cm, and N-H bending at ~1593 cm .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 7.5 (d, J=8.4 Hz, 2H, Ar-H) | |

| XRD | Space group P2/c | |

| IR | 1346 cm (S=O) |

Advanced Question: How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Chlorophenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration. Replacement with electron-withdrawing groups (e.g., nitro) reduces activity .

- Dimethylamino Group : Critical for receptor binding. Conversion to a morpholine ring (as in 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) alters solubility and potency .

- Propyl Linker : Shortening to ethyl decreases conformational flexibility, reducing binding affinity .

Q. Table 3: SAR of Sulfonamide Derivatives

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Chlorine → Bromine | Increased cytotoxicity | |

| Dimethylamino → Morpholine | Reduced IC by 40% |

Advanced Question: What mechanisms underlie its reported antimicrobial activity?

Methodological Answer:

The compound inhibits bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Methodological validation includes:

- Enzyme Assays : Recombinant DHPS incubated with the compound (0.1–100 µM) shows IC values of 12 µM, measured via spectrophotometric monitoring of dihydropteroate formation .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict hydrogen bonding between the sulfonamide group and DHPS active-site residues (e.g., Lys221) .

Advanced Question: How should researchers resolve contradictions in reported solubility data?

Methodological Answer:

Discrepancies arise from solvent polarity and measurement techniques. A standardized protocol is recommended:

- Solubility Testing : Use HPLC to quantify solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. For example, reported solubility in DMSO ranges from 25–50 mg/mL due to impurities .

- Thermodynamic Analysis : Van’t Hoff plots (ln S vs. 1/T) differentiate entropy-driven (e.g., in ethanol) versus enthalpy-driven (e.g., in water) dissolution .

Advanced Question: What computational models predict its interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron distribution, revealing nucleophilic regions (e.g., sulfonamide oxygen) prone to electrophilic attack .

- Molecular Dynamics (MD) : Simulates binding stability in lipid bilayers, showing a half-life of >50 ns for membrane-bound configurations .

Advanced Question: How do storage conditions impact its stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.